molecular formula C20H20F2N6O4S3 B11418442 7-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11418442
M. Wt: 542.6 g/mol
InChI Key: TYXCDQDQPWHCQL-UHFFFAOYSA-N
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Description

The compound 7-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiadiazole ring, and a bicyclic β-lactam core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.

    Acetylation: The pyrazole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Formation of the Thiadiazole Ring: This can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The thiadiazole and pyrazole derivatives are coupled through nucleophilic substitution or other suitable reactions.

    Formation of the β-Lactam Core: This step involves the cyclization of the intermediate compounds under conditions that promote β-lactam ring formation, such as using triphosgene or other cyclizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole and thiadiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, substituted pyrazoles or thiadiazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model for understanding the behavior of complex organic molecules and the development of new synthetic methodologies.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its unique structure may offer advantages in targeting specific enzymes or receptors, leading to the development of new pharmaceuticals.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **7-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
  • **7-({[5-cyclopropyl-3-(methyl)-1H-pyrazol-1-yl]acetyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable subject for further research and development.

Properties

Molecular Formula

C20H20F2N6O4S3

Molecular Weight

542.6 g/mol

IUPAC Name

7-[[2-[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H20F2N6O4S3/c1-8-24-25-20(35-8)34-7-10-6-33-18-14(17(30)28(18)15(10)19(31)32)23-13(29)5-27-12(9-2-3-9)4-11(26-27)16(21)22/h4,9,14,16,18H,2-3,5-7H2,1H3,(H,23,29)(H,31,32)

InChI Key

TYXCDQDQPWHCQL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C(=CC(=N4)C(F)F)C5CC5)SC2)C(=O)O

Origin of Product

United States

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